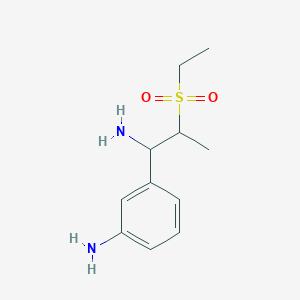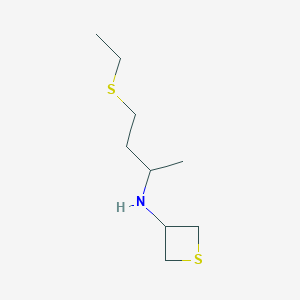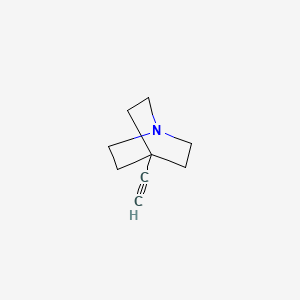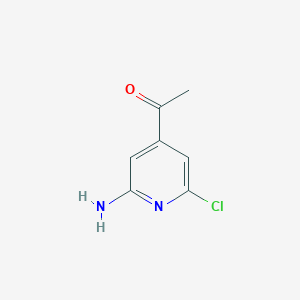
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . This compound is known for its versatility and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 3-(1-Amino-2-(ethylsulfonyl)propyl)aniline involves several steps. One common method includes the reaction of aniline with ethylsulfonyl chloride in the presence of a base, followed by the addition of a propylamine derivative. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and may require solvents such as dichloromethane or toluene .
Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods may also include purification steps such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted aniline derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-2-(ethylsulfonyl)propyl)aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparación Con Compuestos Similares
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline can be compared with other similar compounds, such as:
Aniline derivatives: These compounds share a similar aromatic structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl compounds: These compounds contain the sulfonyl functional group, which imparts unique reactivity and stability.
Aminoalkyl compounds: These compounds have an amino group attached to an alkyl chain, influencing their solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H18N2O2S |
|---|---|
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
3-(1-amino-2-ethylsulfonylpropyl)aniline |
InChI |
InChI=1S/C11H18N2O2S/c1-3-16(14,15)8(2)11(13)9-5-4-6-10(12)7-9/h4-8,11H,3,12-13H2,1-2H3 |
Clave InChI |
SXINRXGUKVZZGX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(C)C(C1=CC(=CC=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)




![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)








